Penicillin K

描述

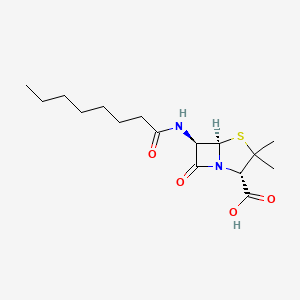

Structure

3D Structure

属性

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h11-12,14H,4-9H2,1-3H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVASOOUVMJAZNJ-MBNYWOFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200506 | |

| Record name | Penicillin K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-97-3 | |

| Record name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillin K | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillin K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Penicillin K: A Technical Guide to its Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillin K, also known as heptylpenicillin, is a member of the natural penicillin family, characterized by its n-heptyl side chain. First identified in the early era of penicillin research, it demonstrated notable in vitro antibacterial activity, in some cases surpassing that of Penicillin G. However, its clinical utility was ultimately hampered by rapid in vivo inactivation. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activity of this compound. It details the experimental protocols for its production, isolation, and characterization, and presents available quantitative data on its efficacy. Furthermore, this document elucidates the biosynthetic pathway leading to its unique side chain and includes visualizations to illustrate key processes. While this compound did not achieve the therapeutic success of its counterparts like Penicillin G and V, its study provided valuable insights into the structure-activity relationships and pharmacokinetics of the penicillin class of antibiotics.

Discovery and History

The story of this compound is intrinsically linked to the broader narrative of the discovery of penicillin. Following Alexander Fleming's initial observation of the antibacterial properties of Penicillium notatum in 1928, a concerted effort was undertaken by researchers at Oxford University, led by Howard Florey and Ernst Chain, to isolate and characterize the active compound.[1][2] This work in the early 1940s revealed that "penicillin" was not a single substance but a mixture of related compounds, each with a different side chain attached to the core 6-aminopenicillanic acid (6-APA) nucleus.[3]

These different penicillins were designated with letters, including F, G, X, and K.[4] The separation and characterization of these closely related molecules were significant technical challenges, eventually overcome by techniques such as counter-current distribution. The specific isolation of this compound, or n-heptylpenicillin, was part of these early, intensive efforts to understand the chemical diversity of penicillin produced by the mold.[4]

Early research quickly established that the nature of the side chain profoundly influenced the biological activity and pharmacokinetic properties of each penicillin type. While this compound showed promising in vitro potency, its efficacy in vivo was found to be disappointingly low.[4] This discrepancy was attributed to its rapid inactivation in the body, leading to low and transient blood levels.[4] Consequently, research and clinical focus shifted towards the more stable and effective Penicillin G (benzylpenicillin), which became the first widely used penicillin antibiotic. Although this compound's therapeutic journey was short-lived, its study contributed to the foundational understanding of how chemical structure dictates the fate and function of antibiotics in a biological system.

Chemical and Physical Properties

This compound is a natural penicillin distinguished by its 7-carbon aliphatic side chain.

| Property | Value | Reference |

| Systematic Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(octanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Common Names | This compound, n-Heptylpenicillin | [4] |

| Chemical Formula | C₁₆H₂₆N₂O₄S | |

| Molecular Weight | 342.45 g/mol |

Biological Activity and Efficacy

Early in vitro studies revealed that this compound possessed significant antibacterial activity, particularly against Gram-positive bacteria. The most comprehensive quantitative data comes from a 1946 study published in the Journal of Experimental Medicine, which compared the efficacy of penicillins F, G, K, and X.

In Vitro Activity

The bactericidal activity of this compound against Streptococcus pyogenes and Pneumococcus Type I was found to be comparable to or greater than that of Penicillin G.

| Organism | Penicillin F | Penicillin G | This compound | Penicillin X |

| Streptococcus pyogenes (C-203) | 75 | 100 | 115 | 145 |

| Pneumococcus Type I | 60 | 100 | 180 | 135 |

| Data from Eagle, H. (1946). The relative activity of penicillins F, G, K, and X against spirochetes and streptococci in vitro. Journal of Experimental Medicine, 84(2), 141–153.[4] |

In Vivo Efficacy

Despite its promising in vitro activity, this compound demonstrated significantly lower efficacy in vivo. The curative dose (CD50) in mouse models of infection was substantially higher for this compound compared to Penicillin G and X, indicating much lower potency in a living system.

| Infection Model | Penicillin F | Penicillin G | This compound | Penicillin X |

| Pneumococcus Type I (mouse) | 4.6 | 3.8 | 20 | 2.4 |

| Streptococcus pyogenes (mouse) | 2.6 | 1.3 | 14.0 | 0.5 |

| Data from Eagle, H. (1946). The relative activity of penicillins F, G, K, and X against spirochetes and streptococci in vitro. Journal of Experimental Medicine, 84(2), 141–153.[4] |

This poor in vivo performance was linked to the rapid inactivation of this compound in the body, resulting in low and transient therapeutic concentrations.[4]

Experimental Protocols

The following sections detail the methodologies for the production, isolation, and characterization of this compound, based on established protocols for natural penicillins.

Production via Fermentation

This compound is a natural product of Penicillium chrysogenum. Its production can be achieved through submerged fermentation. The composition of the fermentation medium can influence the relative abundance of different penicillin types. To favor the production of this compound, a precursor for the heptyl side chain, such as octanoic acid (heptanoic acid's C8 precursor which can be β-oxidized), can be added to the medium.

Protocol: Fed-Batch Fermentation for this compound Production

-

Inoculum Preparation:

-

Aseptically transfer spores of a high-yielding Penicillium chrysogenum strain into a seed culture medium containing glucose, corn steep liquor, and essential salts.

-

Incubate at 25-28°C with agitation (200-250 rpm) for 24-48 hours to obtain a vegetative mycelial culture.

-

-

Production Fermentation:

-

Inoculate the production fermenter containing a sterile medium with the seed culture. The production medium typically contains lactose (as a slowly metabolized carbon source), a nitrogen source (e.g., ammonium sulfate), and mineral salts.

-

Maintain the fermentation at 25-28°C with controlled aeration and agitation to ensure aerobic conditions.

-

Monitor and control the pH of the culture, maintaining it between 6.8 and 7.4.

-

After an initial growth phase (typically 24-48 hours), initiate a continuous feed of a carbon source (e.g., glucose) and a precursor for the heptyl side chain (e.g., a salt of octanoic acid) to direct biosynthesis towards this compound.

-

Continue the fermentation for 5-7 days, periodically sampling the broth to monitor penicillin titer.

-

Isolation and Purification

The isolation of this compound from the fermentation broth involves a series of extraction and chromatographic steps.

Protocol: Extraction and Purification of this compound

-

Mycelial Removal:

-

Harvest the fermentation broth and cool to 4°C.

-

Remove the fungal mycelium by filtration or centrifugation.

-

-

Solvent Extraction:

-

Acidify the clarified broth to pH 2.0-2.5 with a mineral acid (e.g., H₂SO₄) at a low temperature (around 4°C) to convert the penicillin to its less soluble acid form.

-

Immediately extract the acidified broth with a cold organic solvent such as n-butyl acetate or amyl acetate. The penicillin will partition into the organic phase.

-

Separate the organic phase from the aqueous phase.

-

-

Back Extraction:

-

Extract the penicillin from the organic phase into an aqueous buffer at a neutral pH (e.g., pH 7.0-7.5) using a potassium or sodium hydroxide solution. The penicillin will move back into the aqueous phase as a salt.

-

-

Chromatographic Purification (Preparative HPLC):

-

Further purify and isolate this compound from other co-extracted penicillins (F, G, X, etc.) using preparative reverse-phase high-performance liquid chromatography (HPLC).

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer, pH adjusted).

-

Detection: UV absorbance at 210-230 nm.

-

Collect the fraction corresponding to the retention time of this compound.

-

-

Crystallization:

-

Lyophilize or precipitate the purified this compound fraction to obtain the final product as a salt.

-

Antimicrobial Susceptibility Testing

The in vitro activity of this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Protocol: Broth Microdilution for MIC Determination

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., sterile water or buffer) at a known concentration.

-

-

Serial Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Biosynthesis of the Heptyl Side Chain

The biosynthesis of all penicillins shares a common initial pathway, starting with the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This is followed by the oxidative cyclization of ACV to form isopenicillin N (IPN), the first bioactive intermediate.

The final step in the biosynthesis of specific penicillins involves the exchange of the L-α-aminoadipic acid side chain of IPN with another side chain, which is activated as a coenzyme A (CoA) thioester. In the case of this compound, this side chain is n-heptyl, derived from heptanoic acid (a seven-carbon fatty acid).

The activation of heptanoic acid to heptanoyl-CoA is likely catalyzed by an acyl-CoA synthetase (ACS). Studies on the ACS from P. chrysogenum have shown that it can activate a range of fatty acids, including those up to C8 in length. This suggests that the cellular pool of fatty acids provides the precursor for the heptyl side chain of this compound. The heptanoyl-CoA is then utilized by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT) to replace the α-aminoadipyl side chain of IPN, yielding this compound.

Conclusion

This compound represents an important chapter in the early history of penicillin research. Its potent in vitro antibacterial activity highlighted the potential of this new class of antibiotics. However, its rapid in vivo inactivation underscored the critical role of pharmacokinetics in determining the therapeutic viability of a drug. The challenges encountered with this compound and other early natural penicillins spurred further research into the modification of the penicillin structure, ultimately leading to the development of more stable and broad-spectrum semi-synthetic penicillins that form the cornerstone of modern antibiotic therapy. While not a clinical success itself, the scientific investigation of this compound provided invaluable knowledge that paved the way for the broader success of the penicillin family.

References

- 1. youtube.com [youtube.com]

- 2. Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in Assessing Penicillin Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Penicillin - Wikipedia [en.wikipedia.org]

- 4. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Penicillin K: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin K, also known as heptylpenicillin, is a member of the penicillin family of antibiotics. Like other penicillins, its core structure features a β-lactam ring fused to a thiazolidine ring. The variable acyl side chain determines the specific properties of each penicillin. In the case of this compound, this side chain is an octanoyl group. While not as commercially prominent as Penicillin G or V, understanding the chemical structure and properties of this compound is crucial for researchers exploring novel antibiotic derivatives and for professionals in drug development seeking to understand structure-activity relationships within this critical class of antibacterial agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, supported by experimental details where available.

Chemical Structure

The fundamental structure of this compound consists of the 6-aminopenicillanic acid (6-APA) nucleus acylated with an octanoyl side chain.

IUPAC Name: (2S,5R,6R)-3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1]

Synonyms: Heptylpenicillin, Octanoylpenicillin.[1]

Chemical Formula: C16H26N2O4S.[2][3]

The core bicyclic system, named the penam skeleton, is responsible for the antibacterial activity of the molecule. The strained β-lactam ring is the key pharmacophore, mimicking the D-alanyl-D-alanine moiety of peptidoglycan precursors in bacterial cell walls. The octanoyl side chain of this compound is a saturated eight-carbon chain, which imparts a more lipophilic character to the molecule compared to the benzyl side chain of Penicillin G.

Diagram of the General Penicillin Core Structure:

Caption: General chemical structure of the penicillin penam core.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not as extensively documented as for more common penicillins. The following table summarizes the available information.

| Property | Value | Reference |

| Molecular Weight | 342.45 g/mol | [2] |

| CAS Number | 525-97-3 | [2] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for this compound is limited, the following are standard protocols that would be employed for its characterization.

1. Melting Point Determination:

-

Method: Capillary melting point method.

-

Apparatus: A calibrated melting point apparatus.

-

Procedure: A small, dry sample of crystalline this compound is packed into a capillary tube. The tube is placed in the heating block of the apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

2. Solubility Determination:

-

Method: Shake-flask method.

-

Procedure: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid. The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

3. pKa Determination:

-

Method: Potentiometric titration.

-

Procedure: A known concentration of this compound is dissolved in a suitable solvent (typically water or a co-solvent system). The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Biological Properties

Mechanism of Action

The antibacterial activity of this compound, like all β-lactam antibiotics, stems from its ability to inhibit the final step of peptidoglycan synthesis in bacterial cell walls.[4][5][6] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[4][5]

The key steps in the mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): Penicillins are structural analogs of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. This allows them to bind to the active site of PBPs, which are bacterial transpeptidases that catalyze the cross-linking of peptidoglycan chains.[1][5][7]

-

Inhibition of Transpeptidation: The highly reactive β-lactam ring of penicillin acylates the serine residue in the active site of the PBP, forming a stable, covalent bond. This inactivates the enzyme, preventing the formation of the peptide cross-links that give the cell wall its strength.[1][7]

-

Cell Lysis: In a hypotonic environment, the weakened cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.[4][7]

Diagram of the Mechanism of Action:

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Antibacterial Spectrum

Penicillins are generally more effective against Gram-positive bacteria due to the absence of an outer membrane, which can act as a barrier in Gram-negative bacteria.[5] While specific Minimum Inhibitory Concentration (MIC) data for this compound is scarce in publicly available literature, its spectrum is expected to be similar to that of other natural penicillins, with activity against susceptible strains of:

-

Gram-positive cocci: Staphylococcus and Streptococcus species.

-

Gram-positive rods: Bacillus and Clostridium species.

-

Some Gram-negative cocci: Neisseria species.

Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard protocol for its determination.

-

Materials:

-

This compound powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

-

Procedure:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: The test bacterium is cultured to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the serially diluted antibiotic is inoculated with the bacterial suspension. A positive control well (broth and bacteria) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is recorded as the lowest concentration of this compound in which no visible bacterial growth is observed.

-

Workflow for MIC Determination:

References

- 1. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Penicillin Uses, Mechanism of Action & Side Effects - Lesson | Study.com [study.com]

- 5. news-medical.net [news-medical.net]

- 6. google.com [google.com]

- 7. What is the mechanism of Penicillin G Potassium? [synapse.patsnap.com]

The Core Mechanism of Action of Penicillin K on Bacteria: An In-depth Technical Guide

A Note on the Specificity of Penicillin K Data: Scientific literature with in-depth, specific data on the discrete mechanism of action of this compound is limited. This guide will, therefore, focus on the well-established mechanism of the broader penicillin family of β-lactam antibiotics. Where available, specific comparative data for this compound will be provided. The fundamental mechanism of this compound is understood to be consistent with that of other natural penicillins, centered on the disruption of bacterial cell wall synthesis.

Executive Summary

Penicillins, including this compound, are a class of β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This action is primarily achieved through the irreversible inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. The disruption of this process leads to a compromised cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death. The key structural feature responsible for this activity is the four-membered β-lactam ring.[1][2]

The General Mechanism of Action of Penicillins

The antibacterial action of penicillin is a targeted process that exploits the unique structural features of bacterial cells, namely the peptidoglycan cell wall, which is absent in human cells.[3] The mechanism can be detailed in the following steps:

-

Targeting Penicillin-Binding Proteins (PBPs): Penicillins act by binding to and inactivating PBPs.[1][4] These enzymes, such as DD-transpeptidase, are located in the bacterial cell membrane and are responsible for the final steps of peptidoglycan synthesis.[5][6]

-

Inhibition of Peptidoglycan Cross-Linking: The primary function of PBPs is to catalyze the cross-linking of peptidoglycan chains, which provides the cell wall with its structural integrity.[7] Penicillin, due to its structural similarity to the D-alanine-D-alanine moiety of the peptidoglycan precursor, acts as a substrate analog.[8]

-

Irreversible Acylation: The strained β-lactam ring of the penicillin molecule is attacked by a serine residue in the active site of the PBP.[8] This forms a stable, covalent penicilloyl-enzyme complex, effectively inactivating the enzyme.[2]

-

Cell Wall Degradation and Lysis: The inhibition of peptidoglycan synthesis, coupled with the ongoing activity of bacterial autolytic enzymes, leads to a weakened cell wall.[1] This compromised barrier is unable to maintain the cell's osmotic gradient, causing an influx of water, cell swelling, and eventual lysis.[1][2]

Comparative Efficacy of Natural Penicillins

While sharing a core mechanism, different natural penicillins can exhibit varying levels of activity. This is often attributed to differences in their side chains, which can affect their affinity for PBPs, stability, and susceptibility to bacterial resistance mechanisms.

| Penicillin Type | Relative In Vitro Activity (Units/mg) | Relative Therapeutic Activity (vs. Pneumococcus) | Relative Therapeutic Activity (vs. Streptococcus) | Notes |

| Penicillin F | 1667 | 92 | Intermediate | One of the first isolated forms. |

| Penicillin G | 1667 | 100 (Reference) | Intermediate | Commonly used clinically, but acid-labile.[9] |

| This compound | 2400 | 14 | 1/11th as active as G | Found to be less effective in some experimental infections compared to Penicillin G, possibly due to rapid inactivation in vivo.[10][11] |

| Penicillin X | 970 | 295 | Most active of the four | Shows significantly higher therapeutic activity than its in vitro potency would suggest, likely due to slower inactivation.[11] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a penicillin antibiotic against a specific bacterial strain.

Materials:

-

Penicillin V Potassium (as a representative penicillin) stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-

Spectrophotometer

Procedure:

-

Perform serial two-fold dilutions of the Penicillin V Potassium stock solution in CAMHB within a 96-well plate. The final volume in each well should be 100 µL.[4]

-

Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[4]

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[4]

-

Add 100 µL of the diluted bacterial suspension to each well containing the penicillin dilutions.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Bacterial Cell Wall Synthesis Assay (In Vitro)

This protocol provides a method to assess the inhibitory effect of penicillin on peptidoglycan synthesis.

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus)

-

Penicillin V Potassium

-

4% Sodium Dodecyl Sulfate (SDS) solution

-

Pronase E

-

Sterile water

-

Centrifuge

Procedure:

-

Grow a bacterial culture to the mid-logarithmic phase and treat it with a sub-inhibitory concentration of Penicillin V Potassium for a defined period. An untreated culture should be used as a control.[4]

-

Harvest the cells by centrifugation.[4]

-

Resuspend the cell pellet in a 4% SDS solution and boil for 30 minutes to lyse the cells.[4]

-

Wash the insoluble peptidoglycan (sacculi) repeatedly with sterile water by centrifugation to remove the SDS.[4]

-

Treat the sacculi with Pronase E to digest any remaining proteins.[4]

-

Wash the sacculi again with sterile water to remove the enzyme.[4]

-

The amount of isolated peptidoglycan can then be quantified (e.g., by dry weight or by analyzing its components via HPLC) to determine the extent of inhibition caused by the penicillin.

Visualizations

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. resources.biomol.com [resources.biomol.com]

- 3. manoa.hawaii.edu [manoa.hawaii.edu]

- 4. benchchem.com [benchchem.com]

- 5. Penicillins | PDF [slideshare.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. DSpace [kuscholarworks.ku.edu]

- 11. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

Penicillin K: A Historical Analysis of its Antibacterial Spectrum and In Vivo Limitations

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the antibacterial spectrum of Penicillin K, one of the naturally occurring penicillin variants discovered in the early era of antibiotic research. While showing promising in vitro activity, particularly against certain Gram-positive pathogens, its therapeutic potential was ultimately hindered by rapid in vivo inactivation. This document consolidates the available historical data on this compound's efficacy, outlines the general mechanisms of action and resistance pertinent to the penicillin class of antibiotics, and presents relevant experimental methodologies. The information is intended to provide a comprehensive historical context for researchers in antibiotic development and to highlight the early scientific investigations that shaped the clinical use of penicillins.

Introduction

The discovery of penicillin by Alexander Fleming in 1928 marked a turning point in medicine.[1][2] Subsequent research led by Howard Florey and Ernst Chain at the University of Oxford in the late 1930s and early 1940s successfully isolated and purified this potent antibacterial agent, ushering in the age of antibiotics.[2][3][4] It was soon discovered that the fermentation of Penicillium molds produced a mixture of structurally related compounds, the natural penicillins, which include types F, G, K, and X.[5] These variants differ in their acyl side chains, which influences their biological activity and pharmacokinetic properties.[1]

This compound, also known as heptylpenicillin, was one of these initial variants.[6] Early comparative studies revealed that while this compound exhibited significant bactericidal effects in laboratory settings, its efficacy in vivo was disappointingly low.[5][7] This discrepancy was attributed to its rapid inactivation within the body, a critical factor that led to the clinical preference for Penicillins G and V.[5][8] This guide revisits the historical data to provide a technical overview of this compound's antibacterial profile.

Mechanism of Action

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9][10] The core mechanism involves the following steps:

-

Target Binding: this compound binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[9] Peptidoglycan provides structural integrity to the bacterial cell wall.[10]

-

Inhibition of Transpeptidation: By binding to the active site of PBPs, this compound blocks the transpeptidation reaction that cross-links the peptide chains of the peptidoglycan backbone.[9]

-

Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[10]

This mechanism is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[9]

Figure 1. Mechanism of action of this compound.

Antibacterial Spectrum of Activity: Historical Data

The most definitive quantitative data on the antibacterial spectrum of this compound comes from a 1946 study by Eagle et al., which compared the in vitro and in vivo activities of Penicillins F, G, K, and X.[5] This research was foundational in understanding the differences between the natural penicillin variants.

In Vitro Bactericidal Activity

The study demonstrated that this compound had a potent in vitro bactericidal effect against the tested Gram-positive organisms, even surpassing Penicillin G against Pneumococcus Type I.[5]

| Table 1. Relative In Vitro Bactericidal Activity of Natural Penicillins[5] | |

| Organism | Relative Activity (Penicillin G = 100) |

| Penicillin F | |

| Pneumococcus Type I | 60 |

| Streptococcus pyogenes (Strain C-203) | 75 |

In Vivo Therapeutic Activity

Despite its strong in vitro performance, this compound's efficacy was dramatically reduced in vivo. The curative dose (CD50) required for this compound in mouse infection models was significantly higher than for other variants, indicating poor therapeutic activity.[5]

| Table 2. Relative In Vivo Therapeutic Activity of Natural Penicillins in Mice[5] | |

| Infection Model | Relative Activity (Penicillin G = 100) |

| Penicillin F | |

| Pneumococcus Type I | 83 |

| Streptococcus pyogenes | 50 |

The stark contrast between the in vitro and in vivo data for this compound was attributed to its rapid inactivation in serum.[5][8] This pharmacological characteristic is the primary reason why this compound was not developed for clinical use.

Mechanisms of Bacterial Resistance

Bacterial resistance to penicillins is a significant clinical challenge and primarily occurs through three mechanisms:

-

Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes (penicillinases), which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1]

-

Target Modification: Alterations in the structure of PBPs, resulting from mutations in the encoding genes, can reduce the binding affinity of penicillins to their target.[1]

-

Reduced Permeability: In Gram-negative bacteria, the outer membrane can act as a barrier, and mutations in porin channels can restrict the entry of penicillin into the cell.[1]

Figure 2. Primary mechanisms of bacterial resistance to penicillins.

Experimental Protocols

The determination of the antibacterial activity of early penicillins was primarily conducted using broth or agar dilution methods to determine the Minimum Inhibitory Concentration (MIC).

Broth Dilution Method for MIC Determination (Historical Context)

This method involves preparing a series of dilutions of the antibiotic in a liquid growth medium and then inoculating the dilutions with the test bacterium.

-

Preparation of Antibiotic Solutions: A stock solution of this compound is prepared. Serial two-fold dilutions are then made in a suitable broth medium (e.g., Mueller-Hinton Broth) in test tubes or microtiter plates.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each tube or well.

-

Inoculation and Incubation: Each dilution of the antibiotic is inoculated with the bacterial suspension. A growth control (broth and bacteria, no antibiotic) and a sterility control (broth only) are included. The tubes or plates are incubated at 35°C for 16-20 hours.

-

Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Figure 3. Generalized workflow for MIC determination by broth dilution.

Conclusion

This compound represents an important chapter in the history of antibiotic discovery and development. Its study highlighted the critical importance of pharmacokinetic properties in determining the therapeutic utility of an antimicrobial agent. While this compound demonstrated potent in vitro activity against key Gram-positive pathogens, its rapid inactivation in vivo rendered it unsuitable for clinical use, paving the way for the widespread adoption of the more stable and effective Penicillins G and V. The data from these early comparative studies underscore the rigorous evaluation required to translate a promising compound from the laboratory to a viable therapeutic agent.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts | Britannica [britannica.com]

- 3. History of penicillin - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. THE THERAPEUTIC ACTIVITY OF PENICILLINS F, G, K, AND X IN EXPERIMENTAL INFECTIONS WITH PNEUMOCOCCUS TYPE I AND STREPTOCOCCUS PYOGENES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-((1-oxooctyl)amino)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid | C16H26N2O4S | CID 12314049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The low therapeutic activity of this compound relative to that of penicillins F, G, and X, and its pharmacological basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. THE INACTIVATION OF PENICILLINS F, G, K, AND X BY HUMAN AND RABBIT SERUM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. coconote.app [coconote.app]

- 10. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biosynthesis of Penicillin K in Penicillium chrysogenum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the biosynthetic pathway of Penicillin K (heptylpenicillin) in the filamentous fungus Penicillium chrysogenum. The document outlines the core metabolic steps, enzymatic reactions, genetic regulation, and relevant experimental methodologies, presenting quantitative data in structured tables and visualizing complex pathways and workflows using Graphviz diagrams.

Introduction to this compound Biosynthesis

This compound is a natural penicillin characterized by its n-heptyl side chain. Its biosynthesis in Penicillium chrysogenum follows the canonical three-step penicillin production pathway, diverging from other penicillins like Penicillin G or V in the final acylation step, where a seven-carbon fatty acid is incorporated. The core pathway relies on the non-ribosomal synthesis of a tripeptide intermediate, its subsequent cyclization, and the final exchange of the aminoadipyl side chain with an activated heptyl group. The entire process is a testament to the complex secondary metabolism of this industrially significant fungus.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a three-step enzymatic process localized within different cellular compartments. The pathway begins in the cytosol and concludes in the peroxisome.

Step 1: Tripeptide Formation (Cytosol)

The initial step involves the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) , encoded by the pcbAB gene.[1][2][3] The product of this reaction is the linear tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).

Step 2: Formation of the β-Lactam Ring (Cytosol)

The second step is the oxidative cyclization of the ACV tripeptide to form the bicyclic structure of isopenicillin N (IPN), which contains the characteristic β-lactam and thiazolidine rings. This reaction is catalyzed by isopenicillin N synthase (IPNS) , a non-heme iron-dependent oxygenase encoded by the pcbC gene.[2][3] IPN is the common precursor to all penicillins and cephalosporins.

Step 3: Side-Chain Exchange (Peroxisome)

The final and defining step for this compound biosynthesis is the replacement of the L-α-aminoadipyl side chain of IPN with an n-heptyl group. This transacylation reaction is catalyzed by isopenicillin N acyltransferase (IAT) , also known as acyl-CoA:6-aminopenicillanic acid acyltransferase, which is encoded by the penDE gene.[1][2][4] This enzymatic reaction occurs within the peroxisomes.[5][6]

For this compound to be synthesized, heptanoic acid must first be activated to its coenzyme A thioester, heptyl-CoA. This activation is carried out by an acyl-CoA ligase . While P. chrysogenum possesses a phenylacetyl-CoA ligase (PCL) for Penicillin G production, it is understood that other acyl-CoA ligases with broader substrate specificities are responsible for activating various fatty acids, including heptanoic acid, for the synthesis of natural penicillins like this compound.[7][8][9]

The overall biosynthetic pathway is depicted in the following diagram:

References

- 1. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Isopenicillin N synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to isopenicillin N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular characterization of the acyl-coenzyme A:isopenicillin N acyltransferase gene (penDE) from Penicillium chrysogenum and Aspergillus nidulans and activity of recombinant enzyme in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acyl coenzyme A: 6-aminopenicillanic acid acyltransferase from Penicillium chrysogenum and Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. Amplification and disruption of the phenylacetyl-CoA ligase gene of Penicillium chrysogenum encoding an aryl-capping enzyme that supplies phenylacetic acid to the isopenicillin N-acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

Penicillin K: A Technical Guide to Degradation Pathways and Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Penicillin K (Potassium Penicillinate), a cornerstone of antibiotic therapy. Understanding the stability and degradation of this critical beta-lactam antibiotic is paramount for ensuring its therapeutic efficacy and for the development of stable formulations. This document details the primary factors influencing degradation, the resulting chemical entities, and the experimental methodologies used to elucidate these processes.

Core Degradation Pathways

The degradation of this compound primarily involves the irreversible cleavage of the strained β-lactam ring, rendering the molecule inactive against its bacterial targets. The principal pathways of degradation are hydrolysis, which can be catalyzed by acid, base, or enzymes (β-lactamases), and to a lesser extent, thermal degradation.

Hydrolytic Degradation

Hydrolysis is the most significant non-enzymatic degradation pathway for this compound. The susceptibility of the β-lactam ring to nucleophilic attack by water is highly dependent on pH.[1]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 5.5), this compound undergoes a complex series of rearrangements. The initial hydrolysis of the β-lactam ring leads to the formation of penicillenic acid. This intermediate can then rearrange to form various products, including penillic acid and penilloic acid.[2] Acidic conditions are particularly detrimental to the stability of this compound.[2]

-

Base-Catalyzed Hydrolysis: In alkaline environments (pH > 8), the primary degradation product is penicilloic acid, formed through the direct nucleophilic attack of a hydroxide ion on the β-lactam carbonyl carbon.[3] Penicilloic acid is biologically inactive and represents the major product of penicillin inactivation.[3]

The following diagram illustrates the primary hydrolytic degradation pathways of this compound.

Enzymatic Degradation

The most significant biological degradation pathway is mediated by β-lactamase enzymes, which are produced by many resistant bacteria.[4] These enzymes efficiently catalyze the hydrolysis of the amide bond in the β-lactam ring, leading to the formation of inactive penicilloic acid.[4][5] This enzymatic inactivation is a primary mechanism of bacterial resistance to penicillin antibiotics.

Quantitative Degradation Data

The rate of this compound degradation is influenced by several factors, with temperature and pH being the most critical. The degradation generally follows pseudo-first-order kinetics.[2][6]

Influence of Temperature and pH on Degradation Rate

The stability of this compound is significantly impacted by both temperature and pH. Higher temperatures accelerate the degradation process.[1] The optimal pH for stability is in the neutral range, approximately 6.0 to 7.5.[1][7] Both acidic and alkaline conditions lead to a rapid increase in the degradation rate.[2][7]

| Temperature (°C) | pH | Degradation Rate Constant (k) | Half-life (t½) | Reference(s) |

| 25 | 4.0 | Very High | < 37 hours | [2][7] |

| 25 | 7.0 | Minimum / Lowest | ~11.5 days | [2][7] |

| 25 | 10.0 | High | < 37 hours | [2][7] |

| 4 | 7.0 | - | ~11.5 days | [7] |

| -10 | 7.0 | - | > 60 days | [7] |

| 100 | 4.0 | 0.1603 min⁻¹ | - | [2] |

| 100 | 7.0 | 0.0039 min⁻¹ | - | [2] |

| 100 | 10.0 | 0.0485 min⁻¹ | - | [2] |

Influence of Metal Ions

Certain metal ions can catalyze the degradation of this compound. Zinc ions (Zn²⁺) have been shown to have a significant catalytic effect on the hydrolysis of the β-lactam ring.[2] In one study, the addition of 5 mg·L⁻¹ of Zn²⁺ at pH 7 resulted in a 100% degradation rate after 60 minutes of hydrothermal treatment.[2] Other metal ions like Mn²⁺ can also promote degradation, though to a lesser extent, while Fe²⁺ has been observed to have a less pronounced effect.[2]

Experimental Protocols

The study of this compound degradation typically involves stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC).

General Stability Testing Protocol

This protocol provides a general framework for assessing the stability of this compound in solution.

-

Solution Preparation: A stock solution of this compound is prepared in the desired buffer system (e.g., phosphate or citrate buffer) at a known concentration.[1][8]

-

Incubation: Aliquots of the solution are stored under controlled temperature and humidity conditions.[9] Samples are often protected from light to prevent photolytic degradation.

-

Sampling: At predetermined time intervals, samples are withdrawn for analysis.

-

HPLC Analysis: The concentration of the remaining intact this compound is quantified using a validated stability-indicating HPLC method.[9][10]

-

Data Analysis: The concentration of this compound is plotted against time to determine the degradation kinetics and calculate the rate constant and half-life. The degradation process often follows first-order kinetics.[1]

The following diagram outlines a typical experimental workflow for stability testing.

Conclusion

The degradation of this compound is a multifaceted process significantly influenced by environmental factors such as pH, temperature, and the presence of metal ions or enzymes. The primary mechanism of inactivation is the hydrolysis of the β-lactam ring, leading to the formation of inactive products like penicilloic acid. A thorough understanding of these degradation pathways and kinetics is essential for the formulation of stable and effective this compound products, as well as for predicting its environmental fate. The experimental protocols outlined in this guide provide a foundation for researchers to conduct robust stability studies and further elucidate the complex degradation profile of this vital antibiotic.

References

- 1. benchchem.com [benchchem.com]

- 2. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Penicillin - Wikipedia [en.wikipedia.org]

- 5. cetjournal.it [cetjournal.it]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pH-dependent effect of magnesium sulfate on the stability of penicillin G potassium solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Kinetic study on the degradation of penicillin potassium at different temperature and relative humidity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of penicillin G potassium and its degradation products using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Penicillin K Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Penicillin K (heptylpenicillin) in various pH environments. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide leverages extensive data from its close structural analog, Penicillin G. The principles of degradation and the impact of pH on the penicillin molecular structure are fundamentally similar, making this information a valuable reference for researchers working with this compound.

Core Principles of Penicillin Stability

The stability of penicillins, including this compound, is primarily influenced by the pH of the solution and the storage temperature. The core instability lies in the strained β-lactam ring, which is susceptible to hydrolysis. This degradation process leads to the formation of inactive products and is catalyzed by both acidic and alkaline conditions. The degradation of penicillins typically follows first-order kinetics.

Penicillins are most stable in the neutral pH range, generally between pH 6.5 and 7.5[1]. Stability significantly decreases in both acidic and alkaline environments[1]. Specifically for n-heptylpenicillin (this compound), it has been reported to be stable in aqueous solutions at a pH range of 5 to 8.

Quantitative Stability Data (with Penicillin G as an Analog)

The following tables summarize the degradation rate constants (k) and half-lives (t½) of Penicillin G in various pH conditions and temperatures. This data serves as a strong proxy for understanding the expected stability profile of this compound.

Table 1: Effect of pH on the Degradation Rate Constant (k) of Penicillin G in Citrate Buffer at 37°C

| pH | Degradation Rate Constant (k) x 10⁻⁴ (h⁻¹) |

| 4.0 | 54.0 ± 0.90 |

| 5.0 | 7.35 ± 0.094 |

| 6.0 | 0.891 ± 0.012 |

Data adapted from studies on Penicillin G and serves as a valuable reference for understanding the stability profile of penicillins[1].

Table 2: Pseudo-first-order model parameters of Penicillin degradation at different pH and temperatures.

| pH | Temperature (°C) | k (min⁻¹) | Approximated t½ (min) |

| 4 | 80 | 0.0514 | 13.48 |

| 4 | 90 | 0.0654 | 10.59 |

| 4 | 100 | 0.1603 | 4.32 |

| 6 | 80 | 0.0032 | 216.56 |

| 6 | 90 | 0.0056 | 123.75 |

| 6 | 100 | 0.0127 | 54.57 |

| 7 | 80 | 0.0008 | 866.25 |

| 7 | 90 | 0.0012 | 577.50 |

| 7 | 100 | 0.0039 | 177.69 |

| 8 | 80 | 0.0032 | 216.56 |

| 8 | 90 | 0.0050 | 138.60 |

| 8 | 100 | 0.0126 | 55.00 |

| 10 | 80 | 0.0169 | 41.01 |

| 10 | 90 | 0.0234 | 29.62 |

| 10 | 100 | 0.0485 | 14.29 |

This table presents the reaction rate constant (k) and half-life (t½) of penicillin degradation, which follows a pseudo-first-order model[2].

Degradation Pathways

The degradation of this compound, like other penicillins, proceeds through different pathways depending on the pH of the environment.

-

Acidic Conditions (pH < 4): Under acidic conditions, the primary degradation product is penillic acid[3].

-

Neutral and Alkaline Conditions (pH > 8): In neutral or alkaline solutions, the main degradation product is penicilloic acid, formed through the hydrolysis of the β-lactam ring[3]. Further degradation can lead to other products.

The following diagram illustrates the simplified degradation pathways of penicillin.

Caption: Simplified degradation pathway of this compound.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial to accurately quantify the active pharmaceutical ingredient (API) and distinguish it from its degradation products. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose[1][4].

Preparation of Buffer Solutions

For stability studies, the choice of buffer is critical. Citrate buffers have been shown to offer superior stability for penicillins compared to phosphate buffers[1][5].

Protocol for 0.1 M Citrate Buffer Preparation:

-

Prepare 0.1 M solutions of citric acid and sodium citrate.

-

Mix the two solutions in appropriate ratios to achieve the desired pH.

-

Verify the final pH using a calibrated pH meter.

-

Sterilize the buffer by filtration through a 0.22 µm filter.

-

Store the buffer at 4°C until use.

Stability Study Setup

Forced Degradation Study: To ensure the analytical method is stability-indicating, a forced degradation study should be performed.

-

Prepare a stock solution of this compound.

-

Expose aliquots of the solution to stress conditions:

-

Acidic: 0.1 M HCl

-

Alkaline: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Elevated temperature (e.g., 60°C)

-

Photolytic: Exposure to UV light

-

-

Analyze the stressed samples by HPLC to confirm that the degradation product peaks are well-resolved from the parent this compound peak.

Kinetic Study:

-

Prepare solutions of this compound in buffers of different pH values (e.g., 4, 5, 6, 7, 8, 9).

-

Dispense aliquots of each solution into separate, sealed vials.

-

Store the vials at a constant temperature (e.g., 37°C).

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a vial from each pH set.

-

Immediately analyze the sample by HPLC to determine the remaining concentration of this compound.

-

Plot the natural logarithm of the concentration (or percentage remaining) versus time to determine the first-order degradation rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

The following diagram illustrates a typical experimental workflow for a penicillin stability study.

Caption: Experimental workflow for a this compound stability study.

HPLC Method for Penicillin Analysis

A validated, stability-indicating HPLC method is essential. The following is a general method that can be adapted and validated for this compound.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1].

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M potassium phosphate monobasic)[1]. The exact ratio should be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min[1].

-

Detection: UV detection at 225 nm[1].

-

Injection Volume: 20 µL[1].

-

Column Temperature: Ambient or controlled (e.g., 25°C)[1].

Conclusion

The stability of this compound is highly dependent on pH, with optimal stability observed in the near-neutral range. Both acidic and alkaline conditions lead to significant degradation. While specific kinetic data for this compound is limited, the extensive data available for Penicillin G provides a reliable framework for predicting its behavior. For accurate stability assessment, it is imperative to employ a validated, stability-indicating HPLC method and conduct thorough studies under controlled pH and temperature conditions. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to effectively manage and characterize the stability of this compound.

References

A Comprehensive Technical Guide to the Solubility of Penicillin K

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of Penicillin K (heptylpenicillin). Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document focuses on the solubility characteristics of closely related and well-documented penicillins, namely Penicillin G and Penicillin V. The principles governing the solubility of these analogs are discussed in the context of this compound's chemical structure, providing a predictive framework for its behavior in various solvents. This guide includes a compilation of available quantitative solubility data for Penicillin G and V, detailed experimental protocols for solubility determination, and visual representations of the penicillin mechanism of action and a general experimental workflow for solubility testing.

Introduction to this compound

This compound, also known as heptylpenicillin, is a member of the penicillin family of antibiotics.[1] Like other penicillins, its core structure consists of a thiazolidine ring fused to a β-lactam ring. The variable acyl side chain determines the specific properties of each penicillin. In the case of this compound, this side chain is a heptyl group, a seven-carbon alkyl chain. This non-polar side chain is expected to significantly influence its solubility profile, likely decreasing its aqueous solubility while increasing its solubility in organic solvents compared to penicillins with more polar side chains like Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin).

Understanding the solubility of this compound is crucial for its potential development as a therapeutic agent. Solubility impacts every stage of the drug development process, from formulation and manufacturing to bioavailability and efficacy.

Solubility of Penicillins: A Comparative Analysis

While specific quantitative data for this compound is scarce, the solubility of Penicillin G and Penicillin V has been documented. This data, presented in Table 1, serves as a valuable reference point for estimating the solubility behavior of this compound. Generally, penicillins in their acidic form are sparingly soluble in water, while their potassium and sodium salts are freely soluble in water and other polar solvents.[2][3][4] Conversely, they tend to be less soluble in non-polar organic solvents.

Table 1: Quantitative Solubility Data for Penicillin G and Penicillin V

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| Penicillin G Potassium | Water | Freely Soluble (100 mg/mL)[2] | Not Specified | |

| Methanol | Soluble[2] | Not Specified | ||

| Ethanol | Sparingly Soluble[2] | Not Specified | ||

| Chloroform | Insoluble[2] | Not Specified | ||

| Penicillin G Sodium | Water | Very Soluble[2] | 24.8 | |

| Isotonic NaCl Solution | Very Soluble[2] | Not Specified | ||

| Glucose Solution | Very Soluble[2] | Not Specified | ||

| Alcohol | Soluble[2] | Not Specified | ||

| Glycerol | Soluble[2] | Not Specified | ||

| Acetone | Practically Insoluble[2] | Not Specified | ||

| Ether | Practically Insoluble[2] | Not Specified | ||

| Chloroform | Practically Insoluble[2] | Not Specified | ||

| Penicillin V Potassium | Water | Freely Soluble[4] | Not Specified | |

| Ethanol (96%) | Practically Insoluble[4] | Not Specified | ||

| Methanol | Soluble[4] | Not Specified | ||

| Dimethyl Sulfoxide (DMSO) | Soluble[4] | Not Specified | Insoluble according to another source.[5] | |

| Penicillin V (Acid) | Water (pH 1.8) | 24 mg/100 mL[6] | Not Specified | Acidified with HCl. |

| Polar Organic Solvents | Soluble[6] | Not Specified | ||

| Vegetable Oils | Practically Insoluble[6] | Not Specified | ||

| Liquid Petrolatum | Practically Insoluble[6] | Not Specified |

Note: The terms "Freely Soluble," "Soluble," "Sparingly Soluble," and "Practically Insoluble" are qualitative descriptors from pharmacopeial standards. The provided quantitative value for Penicillin G Potassium in water offers a more precise measure.

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the equilibrium solubility of a compound is the Shake-Flask Method .[7] This method is widely accepted and provides thermodynamic solubility data.

Shake-Flask Method for Determining Equilibrium Solubility

Objective: To determine the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature under equilibrium conditions.

Materials:

-

Penicillin compound (e.g., this compound)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or other validated analytical method for quantification.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the penicillin compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required for equilibration should be determined experimentally, but a common duration is 24 to 72 hours.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the solid and liquid phases, centrifuge the sample at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm) that is compatible with the solvent and does not adsorb the solute. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC method or another appropriate technique to determine the concentration of the dissolved penicillin.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the penicillin in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing Key Processes

Mechanism of Action of Penicillins

Penicillins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][9] The following diagram illustrates the key steps in this signaling pathway.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. Penicillin G | C16H18N2O4S | CID 5904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. inchem.org [inchem.org]

- 4. Penicillin V potassium salt | 132-98-9 [chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. news-medical.net [news-medical.net]

- 9. urology-textbook.com [urology-textbook.com]

Penicillin K: A Technical Guide to Pharmacokinetics and Pharmacodynamics

Disclaimer: Penicillin K, also known as heptylpenicillin, is a naturally occurring penicillin that was studied during the early era of antibiotic research. Unlike its counterparts Penicillin G and Penicillin V, it was not widely adopted for clinical use. Consequently, detailed, modern pharmacokinetic and pharmacodynamic data specifically for this compound are scarce. This guide synthesizes the available historical information and, where specified, draws upon data from closely related, well-studied penicillins to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a member of the β-lactam class of antibiotics. It is one of several natural penicillins produced by the fermentation of Penicillium molds.[1] Its structure consists of the core penicillin nucleus (a thiazolidine ring fused to a β-lactam ring) with a heptyl side chain.[2] This lipophilic side chain distinguishes it from other natural penicillins like Penicillin G (benzyl side chain) and influences its pharmacokinetic properties, particularly its protein binding. While early studies showed it had antibacterial activity, its clinical development was not pursued in favor of other penicillins.[1]

Pharmacokinetics

The study of how an organism affects a drug, pharmacokinetics (PK) involves analyzing the absorption, distribution, metabolism, and excretion (ADME) of a compound. Detailed quantitative PK data for this compound is limited. Therefore, the following sections provide a general overview supplemented with data from Penicillin G and V to illustrate the typical behavior of the penicillin class.

Absorption

Penicillins exhibit variable absorption from the gastrointestinal tract. Penicillin G, for instance, is largely destroyed by stomach acid, leading to low oral bioavailability (<30%).[1][3] In contrast, Penicillin V (phenoxymethylpenicillin) is more acid-stable and thus better absorbed orally, with a bioavailability of 60% to 75%.[1] Given its chemical structure, this compound's oral absorption characteristics are not well-documented in available literature.

Distribution

Once absorbed, penicillins are widely distributed into various body fluids and tissues, including synovial, pleural, and pericardial fluids. A key characteristic of this compound noted in early research is its high degree of plasma protein binding, estimated at 110–120% relative to Penicillin G.[1] This is significantly higher than Penicillin G (~60%) and Penicillin V (~80%).[3][4] High protein binding can lead to lower concentrations of free, active drug and may affect its distribution and elimination.

Metabolism

Penicillins are generally not extensively metabolized.[3] A portion of the administered dose is metabolized in the liver to inactive compounds like penicilloic acid.[5] For Penicillin V, between 35% and 70% of a dose may be metabolized. Specific metabolic pathways for this compound have not been detailed in the available literature.

Excretion

The primary route of elimination for penicillins is renal excretion.[1][6] They are rapidly cleared from the body by the kidneys, resulting in a short elimination half-life, often requiring frequent dosing to maintain therapeutic concentrations in the blood.[1] For example, the half-life of Penicillin V in adults is approximately 30 minutes.

Table 1: Comparative Pharmacokinetic Parameters of Penicillins

| Parameter | This compound | Penicillin G | Penicillin V |

| Oral Bioavailability | Data not available | < 30%[1] | 60-75% |

| Plasma Protein Binding | ~110-120% (relative to G)[1] | ~60%[3] | ~80%[4] |

| Elimination Half-life | Data not available | ~30 minutes | ~30 minutes |

| Primary Route of Excretion | Presumed Renal | Renal[1] | Renal |

Pharmacodynamics

Pharmacodynamics (PD) describes the biochemical and physiological effects of a drug on the body, including its mechanism of action and the relationship between drug concentration and effect.

Mechanism of Action

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[7]

-

Targeting PBPs: Penicillins bind to and inactivate penicillin-binding proteins (PBPs), which are bacterial enzymes (DD-transpeptidases) essential for the final steps of peptidoglycan synthesis.[7][8][9]

-

Inhibition of Cross-linking: By binding to the active site of PBPs, penicillin prevents the cross-linking of peptidoglycan chains.[7][9]

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[7]

Since this mechanism targets a structure (the peptidoglycan cell wall) that is absent in human cells, penicillins have selective toxicity for bacteria.[7]

Spectrum of Activity and Resistance

Penicillins are primarily active against Gram-positive bacteria, such as Staphylococci and Streptococci, which have a thick peptidoglycan cell wall that is readily accessible.[1][7] Their activity against Gram-negative bacteria is limited due to the presence of an outer membrane that impedes drug penetration.[7]

Bacterial resistance to penicillins is a significant clinical concern. The primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.[1] Other mechanisms include modification of the target PBPs, reducing their affinity for the drug, or altering the permeability of the bacterial cell envelope.[1]

Experimental Protocols

The methodologies used to study penicillins have evolved significantly. The protocols described below reflect the types of experiments that would have been conducted during the period of this compound's primary investigation.

Pharmacokinetic Study Protocol (Hypothetical)

A typical early-phase PK study in healthy volunteers would follow a workflow to determine plasma concentration over time.

-

Subject Recruitment: Healthy adult volunteers meeting specific inclusion/exclusion criteria are enrolled.

-

Drug Administration: A single dose of this compound is administered (e.g., intravenously or orally).

-

Serial Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose).

-

Plasma Separation: Blood is centrifuged to separate plasma, which is then stored frozen until analysis.

-

Concentration Analysis: Penicillin concentration in plasma is determined using a microbiological assay, such as the cylinder plate method with a susceptible organism (e.g., Staphylococcus aureus).

-

Data Analysis: Plasma concentration-time data are plotted, and key PK parameters (Cmax, Tmax, AUC, half-life) are calculated.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

-

Bacterial Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared.

-

Serial Dilution: A series of twofold dilutions of this compound are prepared in liquid growth medium (broth dilution) or incorporated into solid agar (agar dilution).

-

Inoculation: Each dilution is inoculated with the prepared bacterial suspension.

-

Incubation: The inoculated tubes or plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MIC is identified as the lowest concentration of this compound at which there is no visible bacterial growth.

Conclusion

This compound is a historically significant member of the penicillin family, characterized by its high plasma protein binding. While it did not achieve clinical use, its study contributed to the foundational understanding of β-lactam antibiotics. This guide provides a technical overview of its likely pharmacokinetic and pharmacodynamic properties, framed within the context of the broader, well-characterized penicillin class. For drug development professionals, the story of this compound underscores the importance of properties like protein binding in determining the therapeutic potential of a drug candidate.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-((1-oxooctyl)amino)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid | C16H26N2O4S | CID 12314049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Penicillin VK (Penicillin V Potassium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]

- 6. mdpi.com [mdpi.com]

- 7. news-medical.net [news-medical.net]

- 8. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Penicillin G Potassium? [synapse.patsnap.com]

Penicillin K and Beta-Lactamase Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillin K, also known as heptylpenicillin, is a member of the natural penicillin family characterized by its seven-carbon aliphatic side chain. Like other penicillins, its bactericidal activity stems from the inhibition of bacterial cell wall synthesis. However, the emergence and proliferation of beta-lactamase enzymes pose a significant threat to the efficacy of this compound and other beta-lactam antibiotics. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. This technical guide provides an in-depth analysis of the interaction between this compound and beta-lactamases, including the mechanisms of resistance, relevant signaling pathways for enzyme induction, and experimental protocols for assessing susceptibility and enzyme kinetics. While specific quantitative data for this compound remains limited in publicly available literature, this guide establishes a framework for its evaluation and comparison with other penicillins.

Introduction to this compound